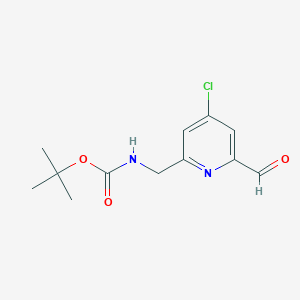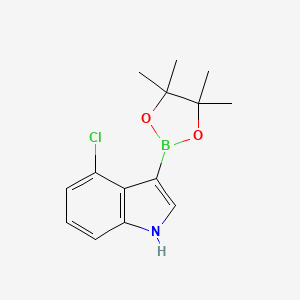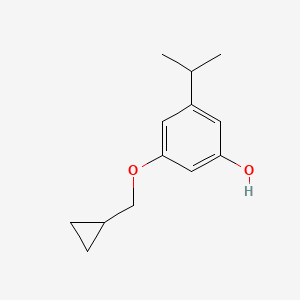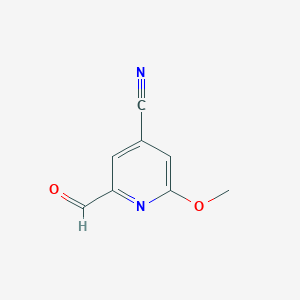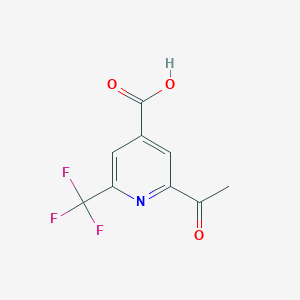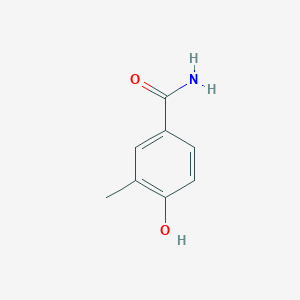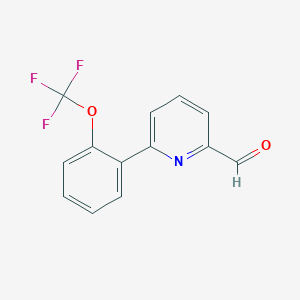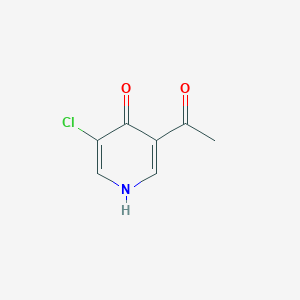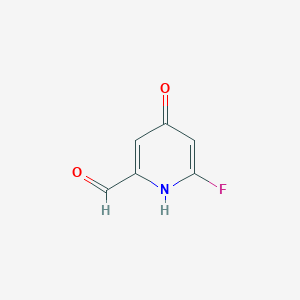
5-(Difluoromethyl)-2,3-difluorobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Difluoro-5-(difluoromethyl)benzoic acid is a fluorinated aromatic compound with the molecular formula C8H4F4O2 This compound is characterized by the presence of two fluorine atoms at the 2 and 3 positions and a difluoromethyl group at the 5 position on the benzoic acid ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-5-(difluoromethyl)benzoic acid typically involves the introduction of fluorine atoms and a difluoromethyl group onto a benzoic acid derivative. One common method is the difluoromethylation of 2,3-difluorobenzoic acid using difluorocarbene reagents. This reaction can be carried out under various conditions, including the use of metal catalysts and specific solvents to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced fluorination techniques and equipment to ensure efficient and cost-effective synthesis. The choice of reagents, catalysts, and reaction conditions is optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Difluoro-5-(difluoromethyl)benzoic acid can undergo several types of chemical reactions, including:
Substitution Reactions: The fluorine atoms and the difluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of various derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds, forming more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include difluorocarbene precursors, metal catalysts (such as palladium or copper), and strong bases (like sodium hydride). Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various fluorinated derivatives, while coupling reactions can produce biaryl compounds with enhanced properties.
Wissenschaftliche Forschungsanwendungen
2,3-Difluoro-5-(difluoromethyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound’s unique properties make it useful in the development of fluorinated biomolecules and probes for biological studies.
Wirkmechanismus
The mechanism by which 2,3-Difluoro-5-(difluoromethyl)benzoic acid exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through fluorine’s unique electronic effects. These interactions can influence various biochemical pathways, leading to desired therapeutic or diagnostic outcomes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Difluorobenzoic acid: Lacks the difluoromethyl group, resulting in different reactivity and applications.
2-Fluoro-5-(trifluoromethyl)benzoic acid: Contains a trifluoromethyl group instead of a difluoromethyl group, leading to variations in chemical properties and uses.
Uniqueness
2,3-Difluoro-5-(difluoromethyl)benzoic acid is unique due to the specific arrangement of fluorine atoms and the difluoromethyl group on the benzoic acid ring. This unique structure imparts distinct electronic and steric properties, making it valuable in specialized applications where other fluorinated compounds may not be as effective .
Eigenschaften
Molekularformel |
C8H4F4O2 |
|---|---|
Molekulargewicht |
208.11 g/mol |
IUPAC-Name |
5-(difluoromethyl)-2,3-difluorobenzoic acid |
InChI |
InChI=1S/C8H4F4O2/c9-5-2-3(7(11)12)1-4(6(5)10)8(13)14/h1-2,7H,(H,13,14) |
InChI-Schlüssel |
LTDPKLWGTOWHJA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1C(=O)O)F)F)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




